
テダチオキセチン
概要
説明
テダチオキセチンは、開発コード名 Lu AA24530 でも知られており、ルンドベック社の科学者によって発見された実験的な抗うつ薬です。主要なうつ病と不安障害の治療のために開発されました。 テダチオキセチンは、セロトニン、ノルエピネフリン、およびドーパミン輸送体のトリプル再取り込み阻害剤として作用する多様な抗うつ薬です .
2. 製法
テダチオキセチンの合成は、いくつかの重要なステップを含みます。主要な合成経路には、4-(2-(4-メチルフェニルチオ))フェニルピペリジンの調製が含まれます。 反応条件には通常、ジメチルスルホキシドなどの溶媒と、炭素上のパラジウムなどの触媒の使用が含まれます .
テダチオキセチンの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が使用されている可能性があります。これには、高収率と高純度を確保するための連続フローリアクターと高度な精製技術の使用が含まれます。
科学的研究の応用
Tedatioxetine has been primarily studied for its potential use in treating major depressive disorder and anxiety disorders. Its unique mechanism of action as a triple reuptake inhibitor makes it a promising candidate for these conditions. Additionally, Tedatioxetine’s ability to antagonize serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and α1A-adrenergic receptors further enhances its therapeutic potential .
In the field of chemistry, Tedatioxetine serves as a valuable compound for studying the interactions of monoamine transporters and receptors. In biology and medicine, it provides insights into the treatment of mood disorders and the development of new antidepressant therapies. Industrially, Tedatioxetine’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing techniques .
作用機序
テダチオキセチンは、セロトニン、ノルエピネフリン、およびドーパミンの再取り込みを阻害することにより効果を発揮し、それによりこれらの神経伝達物質のシナプス間隙でのレベルを高めます。これは、神経伝達の強化と気分調節の改善につながります。 さらに、テダチオキセチンは、セロトニン受容体(5-HT2A、5-HT2C、および5-HT3)とα1Aアドレナリン受容体において拮抗薬として作用し、神経伝達物質の活性をさらに調節し、抗うつ効果に貢献します .
生化学分析
Biochemical Properties
Tedatioxetine is reported to act as a triple reuptake inhibitor, with a preference for serotonin, norepinephrine, and dopamine . It also acts as an antagonist for 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of Tedatioxetine on cells are primarily related to its influence on neurotransmitter reuptake and receptor antagonism. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, Tedatioxetine can increase the concentration of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission . Its antagonistic effects on various serotonin and adrenergic receptors may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tedatioxetine involves binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine . This inhibition prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released, leading to an increased concentration in the synaptic cleft and enhanced neurotransmission . Tedatioxetine also binds to and antagonizes various serotonin and adrenergic receptors, which can influence a variety of cellular processes .
準備方法
The synthesis of Tedatioxetine involves several key steps The primary synthetic route includes the preparation of 4-(2-(4-methylphenylthio))phenylpiperidineThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial production methods for Tedatioxetine are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
テダチオキセチンは、以下を含むさまざまな化学反応を起こします。
酸化: テダチオキセチンは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化され、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、スルホキシドをスルフィドに戻します。
これらの反応に使用される一般的な試薬や条件には、ジクロロメタンなどの有機溶媒、水酸化ナトリウムなどの塩基、炭素上のパラジウムなどの触媒が含まれます。 これらの反応から形成される主な生成物は、官能基が修飾されたテダチオキセチンのさまざまな誘導体です .
4. 科学研究への応用
テダチオキセチンは、主に主要なうつ病と不安障害の治療における潜在的な用途について研究されてきました。トリプル再取り込み阻害剤としての独自の作用機序により、これらの状態における有望な候補となっています。 さらに、テダチオキセチンはセロトニン受容体(5-HT2A、5-HT2C、および5-HT3)とα1Aアドレナリン受容体を拮抗させる能力があり、治療の可能性をさらに高めています .
化学の分野では、テダチオキセチンは、モノアミン輸送体と受容体の相互作用を研究するための貴重な化合物として機能します。生物学と医学において、それは気分障害の治療と新しい抗うつ薬の開発に関する洞察を提供します。 産業的には、テダチオキセチンの合成と生産方法は、医薬品製造技術の進歩に貢献しています .
類似化合物との比較
テダチオキセチンは、セロトニン受容体とモノアミン輸送体を標的とするボルチオキセチンやビラゾドンなどの他の抗うつ薬に似ています。テダチオキセチンのトリプル再取り込み阻害と受容体拮抗の独自の組み合わせは、これらの化合物とは異なります。 この多様な作用機序は、より幅広い治療プロファイルと、気分障害の治療における潜在的なより高い有効性を提供します .
類似化合物
- ボルチオキセチン
- ビラゾドン
- MIN-117
- TGBA01AD
テダチオキセチンの独特の薬理学的特性と潜在的な治療上の利点は、精神薬理学の分野におけるさらなる研究開発のための貴重な化合物となっています .
特性
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedatioxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedatioxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEDATIOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?
A1: Tedatioxetine is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize tedatioxetine slower or faster than others, potentially influencing drug levels and treatment response.
Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for tedatioxetine?
A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for tedatioxetine and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.
Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on tedatioxetine metabolism?
A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize tedatioxetine slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


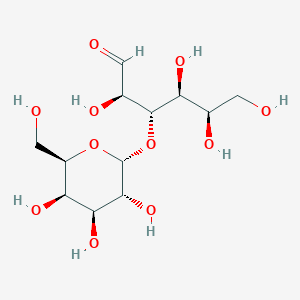
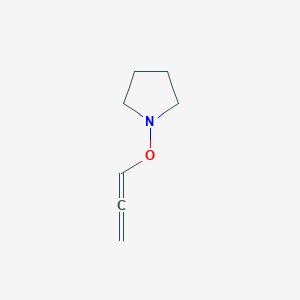

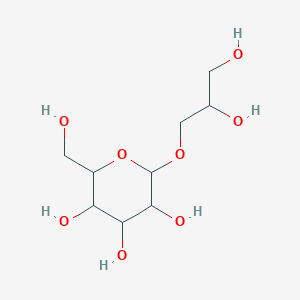

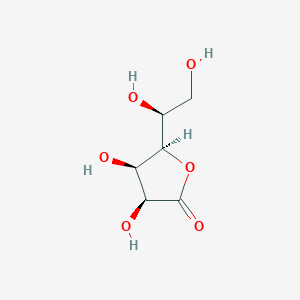
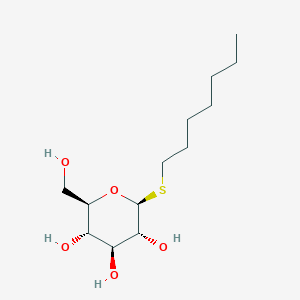
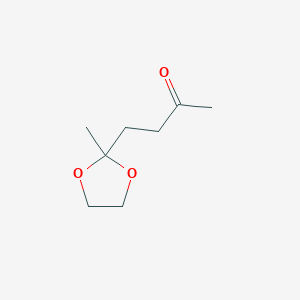
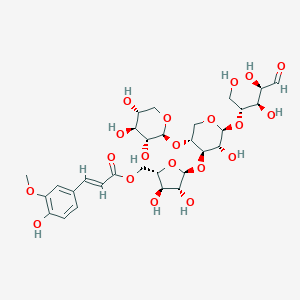

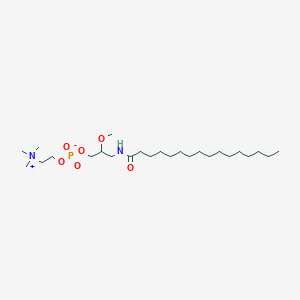
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)


